3-phenylbut-2-enenitrile
Description
Properties
CAS No. |
14799-79-2 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The HWE reaction, adapted from Wadsworth and Emmons (1961), employs diethyl cyanomethylphosphonate and sodium hydride (NaH) in tetrahydrofuran (THF) to generate a phosphoryl-stabilized carbanion. This intermediate reacts with ketones (e.g., acetophenone) to form α,β-unsaturated nitriles via a tandem deprotonation-elimination sequence. The reaction proceeds under inert conditions (N₂ atmosphere) at 0–25°C, ensuring controlled anion formation and minimizing side reactions.
Key Reagents and Stoichiometry
Detailed Procedure
-
Anion Generation : NaH (15 mmol) is suspended in dry THF (40 mL) at 0°C under N₂. Diethyl cyanomethylphosphonate (12 mmol) is added dropwise, yielding a yellow solution after 1 hour of stirring.
-
Ketone Addition : Acetophenone (10 mmol) is introduced dropwise below 25°C, forming a gummy precipitate.
-
Reaction Monitoring : Stirring continues at room temperature until thin-layer chromatography (TLC) confirms complete consumption of the starting material (~6 hours).
-
Workup : The mixture is extracted with ethyl acetate (3 × 50 mL), washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification : Silica gel chromatography eluting with hexane/ethyl acetate (9:1) isolates 3-phenylbut-2-enenitrile as a colorless oil.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) : δ = 7.45–7.37 (m, 5H, aromatic), 5.60 (q, J = 1.1 Hz, 1H, vinyl-H), 2.46 (d, J = 1.1 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ = 159.9 (C=N), 138.3 (ipso-C), 130.4–126.0 (aromatic carbons), 117.8 (CN), 95.8 (vinyl-C), 20.6 (CH₃).
-
IR (neat) : 3062 cm⁻¹ (C-H aromatic), 2213 cm⁻¹ (C≡N), 1609 cm⁻¹ (C=C).
Stereochemical Assignment
The (E)-isomer is assigned based on the small allylic coupling constant (J = 1.1 Hz) between the vinyl proton and methyl group, contrasting with the (Z)-isomer (J = 1.5 Hz). Nuclear Overhauser effect (NOE) studies on analogous pyridinyl derivatives further confirm the trans configuration.
Base-Mediated Condensation
Reaction Conditions and Substrate Scope
This method, reported by Beilstein Journal of Organic Chemistry (2015), utilizes potassium hydroxide (KOH) in dry acetonitrile (CH₃CN) under reflux to condense acetophenone with a nitrile source. Unlike the HWE approach, this one-pot procedure avoids phosphonate reagents, offering operational simplicity.
Optimization Insights
Detailed Procedure
-
Base Activation : Powdered KOH (2.0 equiv) is heated under reflux in dry CH₃CN under argon.
-
Ketone Addition : Acetophenone (1.0 equiv) in CH₃CN is added dropwise, and stirring continues for 6 hours.
-
Quenching : The reaction mixture is poured onto cracked ice (100 g), extracted with dichloromethane (3 × 50 mL), and dried over MgSO₄.
-
Isolation : Evaporation and silica gel chromatography yield this compound as a colorless liquid.
Spectroscopic Consistency
Stereoselectivity
Exclusive formation of the (E)-isomer is attributed to the thermodynamic stability of the trans configuration under basic conditions.
Comparative Analysis of Methods
Scientific Research Applications
Organic Synthesis
3-Phenylbut-2-enenitrile serves as an important intermediate in organic synthesis. It is utilized in the construction of polyfunctionalized benzenes through several reaction pathways, including:
1.1. Benzannulation Reactions
Recent studies have demonstrated the efficiency of this compound in benzannulation reactions, particularly via a [4 + 2] cycloaddition with α,β-unsaturated aldehydes. This method allows for the formation of multi-substituted benzenes with high yields (up to 94%) under metal-free conditions. For instance, a model reaction involving this compound and cinnamaldehyde was optimized to yield various functionalized products .
| Reaction Conditions | Yield (%) | Remarks |
|---|---|---|
| NaOH as base | 33–78 | Optimal conditions identified . |
| Chloroform solvent | Best yield | Solvent screening indicated chloroform as optimal . |
1.2. Synthesis of Benzonitriles
The compound is also involved in the synthesis of benzonitriles through different catalytic systems. The use of N-heterocyclic carbene (NHC) catalysis has been reported to facilitate the assembly of benzonitriles from simpler precursors, showcasing the versatility of this compound in synthetic methodologies .
Pharmaceutical Applications
This compound is integral to pharmaceutical chemistry due to its role as a precursor in drug synthesis. The compound's ability to undergo various transformations allows it to serve as a building block for biologically active molecules.
2.1. Synthesis of Bioactive Compounds
Research indicates that derivatives of this compound can be synthesized into compounds with potential therapeutic effects. For example, its derivatives have been explored for their anti-cancer properties and as inhibitors in various biological pathways .
3.1. Microwave-Mediated Synthesis
A recent study highlighted a microwave-mediated approach for synthesizing derivatives from this compound, emphasizing its efficiency and eco-friendliness compared to traditional methods. This method yielded high percentages of desired products while minimizing reaction times .
3.2. Photocatalytic Isomerization
Another innovative application involves the photocatalytic isomerization of polarized alkenes derived from this compound under UV irradiation, which has implications for materials science and photochemistry .
Mechanism of Action
The mechanism of action of 3-phenylbut-2-enenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to specific biochemical outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
Table 1: Key Properties of 3-Phenylbut-2-enenitrile and Its Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| (E)-3-Phenylbut-2-enenitrile | 14368-40-2 | C₁₀H₉N | 143.19 | Colorless oil | 251.5 (at 760 mmHg) | 0.996 |
| (Z)-3-Phenylbut-2-enenitrile | 14799-79-2 | C₁₀H₉N | 143.19 | Colorless oil | Not reported | Not reported |
| 3-Phenylpropanenitrile | 645-59-0 | C₉H₉N | 131.18 | Yellow oil | Not reported | Not reported |
Key Differences :
- Chain Length : 3-Phenylpropanenitrile has a shorter carbon chain (propanenitrile vs. butenenitrile), reducing steric effects and altering reactivity .
- Stereochemistry : The (E)- and (Z)-isomers of this compound differ in spatial arrangement, impacting dipole moments and intermolecular interactions .
Substituted Derivatives
Table 2: Comparison with Substituted Nitriles
Key Insights :
- Electron-Withdrawing Groups : Chloro and additional nitrile substituents (e.g., in 2-chloro-3-phenylbut-2-enedinitrile) enhance electrophilic character, favoring nucleophilic attack .
- Steric Effects : Branched derivatives like 3-methyl-2-phenylbutyronitrile exhibit slower reaction kinetics in condensation reactions due to hindered access to the reactive site .
Table 3: Anti-Tumor Activity of Nitrile Derivatives
Biological Activity
3-Phenylbut-2-enenitrile, also known as (E)-3-phenylbut-2-enenitrile, is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents an overview of the biological activity of this compound, supported by relevant data and research findings.
This compound has the molecular formula and a molecular weight of 143.18 g/mol. The compound features a nitrile group, which contributes to its reactivity and biological properties.
Antiparasitic Activity
One notable study investigated the antiparasitic effects of acrylonitrile derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The research demonstrated that several acrylonitriles exhibited significant variations in mitochondrial membrane potential and ATP levels in treated parasites, indicating that these compounds could induce apoptosis-like mechanisms in the parasites. Specifically, compounds similar to this compound showed robust evidence of triggering programmed cell death processes, which may be vital for their antiparasitic efficacy .
Anticancer Activity
Research has shown that this compound and its analogs possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and multiple myeloma. These compounds are thought to activate cellular stress responses and inhibit proteasome activity, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of Acrylonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U87 (Glioblastoma) | TBD | Induces ER stress and apoptosis |
| Analog A | RPMI 8226 (Multiple Myeloma) | TBD | Inhibits proteasome activity |
| Analog B | Various solid tumors | TBD | Triggers unfolded protein response |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is linked to its structural features. The nitrile group is known to participate in various biochemical reactions, potentially influencing pathways related to cell survival and death. Studies suggest that the compound may interact with cellular targets involved in oxidative stress response and apoptosis regulation .
Case Studies
-
Chagas Disease Treatment :
A study highlighted the effectiveness of acrylonitrile derivatives against Trypanosoma cruzi. Compounds were tested for their ability to lower ATP levels in parasites significantly, with some showing effects comparable to traditional treatments like benznidazole . -
Cancer Cell Line Studies :
In vitro studies on cancer cell lines revealed that modifications to the structure of this compound can enhance its cytotoxicity. The introduction of different substituents on the phenyl ring influenced the compound's ability to induce apoptosis in tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
